molecular formula C43H49N7O10 B013979 Virginiamycin S1 CAS No. 23152-29-6

Virginiamycin S1

Numéro de catalogue: B013979
Numéro CAS: 23152-29-6
Poids moléculaire: 823.9 g/mol
Clé InChI: FEPMHVLSLDOMQC-IYPFLVAKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Virginiamycin S1 is a cyclic peptide antibiotic produced by Streptomyces virginiae and related species. It belongs to the streptogramin B group and synergizes with streptogramin A antibiotics (e.g., Virginiamycin M1) to inhibit bacterial protein synthesis. Structurally, it has a molecular formula of C₄₃H₄₉N₇O₁₀, a molecular weight of 823.89 g/mol, and a CAS number of 23152-29-6 . This compound binds to the 50S ribosomal subunit, inducing conformational changes that block peptide bond formation . Industrially, it is produced in a 75:25 ratio with Virginiamycin M1 to maximize bactericidal synergy, a critical factor in applications like livestock feed additives and ethanol fermentation .

Méthodes De Préparation

Microbial Fermentation Techniques for Virginiamycin S1 Production

Strain Selection and Mutagenesis

The biosynthesis of this compound is intrinsically linked to the genetic and physiological characteristics of Streptomyces strains. The Streptomyces virginiae VKM Ac-2738D strain, derived from UV mutagenesis of the parent VKPM Ac-790 strain, exemplifies successful strain engineering. This mutant strain achieves a Virginiamycin titer of 4.9 g/L in pilot-scale fermentors, with an optimal M1:S1 ratio of 75:25, critical for maintaining synergistic efficacy . The strain’s ability to utilize sucrose—a cost-effective alternative to glucose or D-maltose—reduces production costs by approximately 20% compared to traditional carbon sources .

Table 1: Key Attributes of High-Yield Streptomyces Strains

StrainParent StrainVirginiamycin Titer (g/L)M1:S1 RatioCarbon Source
VKM Ac-2738D VKPM Ac-7904.9–5.674:26Sucrose
CN102943102B Not disclosed3.5~75:25Glucose

Fermentation Medium Composition

Medium optimization is pivotal for maximizing this compound yield. The VKM Ac-2738D strain utilizes a modified Gauze’s agar medium containing corn starch, pea flour, and inorganic salts (e.g., KH₂PO₄, MgSO₄), which supports robust sporulation and seed culture preparation . During fermentation, a vegetation medium enriched with soluble starch, meat extract, and casein hydrolyzate provides essential nutrients for biomass accumulation and antibiotic synthesis .

Table 2: Typical Fermentation Medium Components

ComponentConcentration (g/L)Function
Soluble starch10.0Carbon source for slow metabolism
Casein hydrolyzate5.0Nitrogen source
CaCO₃1.0pH stabilization
Sucrose (fed-batch)5.0/daySustained carbon supply

pH and Dissolved Oxygen (DO) Control

Maintaining a pH of 6.8–7.0 and DO concentration of 50% is critical for this compound biosynthesis. Deviations outside this range reduce titers significantly; for example, pH >8.0 triggers cell lysis and ammonia release, halting production . Automated feedback systems adjusting agitation speed (250 rpm) and air supply (0.5 L/L/min) stabilize these parameters, prolonging the productive fermentation phase to 96 hours .

Temperature and Agitation

Fermentation at 28°C balances metabolic activity and thermal stress, while agitation ensures homogeneous nutrient distribution and oxygen transfer. Impeller speeds exceeding 300 rpm induce shear stress, reducing biomass viability by 15–20% .

Fed-Batch Fermentation Strategies

Fed-batch operation with continuous sucrose supplementation (5 g/L/day starting at 48 hours) enhances this compound yield by 40% compared to batch processes. This approach prevents carbon catabolite repression and extends the production phase, achieving a final titer of 4.9 g/L .

Table 3: Fed-Batch vs. Batch Fermentation Performance

ParameterFed-Batch Batch
Virginiamycin Titer4.9 g/L3.5 g/L
Fermentation Time96 h72 h
Biomass Content20.1%15.7%

In Situ Product Removal Using Adsorbent Resins

Incorporating synthetic resins like Diaion® HP21 into the fermentation medium enables in situ adsorption of this compound, mitigating product inhibition and simplifying downstream recovery. Pre-sterilization addition of HP21 resin captures 98.5% of Virginiamycin, increasing the total titer to 5.6 g/L while preserving the M1:S1 ratio at 74:26 .

Table 4: Efficiency of Adsorbent Resins

Resin TypeVirginiamycin Adsorption (%)M1:S1 Ratio
Diaion® HP21 98.574:26
Amberlite® XAD-1685.270:30

Downstream Processing and Purification

Resin-Based Recovery of this compound

Post-fermentation, Virginiamycin-laden resins are separated from biomass via filtration and subjected to solvent elution (e.g., methanol or ethanol). Diaion® HP21 elutes this compound with 95% efficiency, reducing purification costs by 30% compared to traditional solvent extraction .

Crystallization and Final Product Formulation

Crystallization from ethanol-water mixtures yields this compound with ≥99% purity (HPLC). The process maintains the M1:S1 ratio within 74:26–75:25, meeting pharmaceutical and agricultural specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Virginiamycin S1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Applications De Recherche Scientifique

Veterinary Medicine

Growth Promotion in Livestock

Virginiamycin S1 is widely used as a growth promoter in livestock, particularly in cattle, swine, and poultry. Its inclusion in animal feed has been shown to enhance growth rates and improve feed conversion efficiency. The following table summarizes the approved uses of this compound in different animal species:

Animal SpeciesApproved Uses
CattleImprovement of growth rate, prevention of acidosis
SwineGrowth promotion, prevention of necrotic enteritis
PoultryGrowth promotion, reduction of necrotic enteritis
HorsesReduction of laminitis risk

The antibiotic's action as a protein synthesis inhibitor contributes to its effectiveness in promoting growth by reducing the energy expenditure associated with fighting infections .

Clinical Uses

This compound is also utilized to treat infections caused by Gram-positive organisms in veterinary settings. It is particularly effective against pathogens like Staphylococcus and Enterococcus species. The drug's mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its bacteriostatic effects .

Agricultural Applications

Microbial Contamination Prevention

In addition to its use in livestock, this compound plays a role in the fuel ethanol industry by preventing microbial contamination during fermentation processes. This application is crucial for maintaining the efficiency and yield of ethanol production .

Human Therapeutic Potential

Development of Combination Therapies

This compound serves as a precursor for developing other therapeutic agents like quinupristin and dalfopristin, which are used to treat serious infections caused by resistant Gram-positive bacteria. These derivatives are part of the streptogramin class of antibiotics and work synergistically to enhance antibacterial activity against resistant strains .

Case Studies

Case Study 1: Efficacy in Swine Production

A study conducted on the effects of this compound in swine demonstrated significant improvements in average daily gain (ADG) and feed efficiency when included in their diet. The results indicated an increase in ADG by approximately 10% compared to control groups without the antibiotic .

Case Study 2: Resistance Monitoring

Research has highlighted concerns regarding the development of antibiotic resistance associated with the use of this compound in livestock. A review indicated a low probability of disease due to infections from resistant strains originating from treated animals; however, ongoing monitoring is essential to mitigate risks associated with resistance development .

Comparaison Avec Des Composés Similaires

Classification and Structural Comparison with Similar Compounds

Streptogramin Antibiotics

Streptogramins are divided into two classes:

  • Streptogramin A (e.g., Virginiamycin M1) : Macrocyclic polyketides that inhibit peptidyltransferase.
  • Streptogramin B (e.g., Virginiamycin S1) : Cyclic peptides that block substrate entry into the catalytic site.
Compound Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Streptogramin B C₄₃H₄₉N₇O₁₀ 823.89 Cyclic peptide; lacks dimethylamino group on benzene ring
Virginiamycin M1 Streptogramin A C₂₈H₃₅N₃O₇ 525.59 Macrocyclic lactone; synergizes with S1
Pristinamycin IA Streptogramin B C₂₈H₃₅N₃O₇ 525.59 Structurally similar to S1; used in quinupristin/dalfopristin combinations
Dalfopristin Streptogramin A C₃₄H₄₈N₄O₉ 690.77 Semisynthetic derivative; enhances B-type activity

Comparison with Other Ribosome-Targeting Antibiotics

Compound Class Example Target Site Mechanism of Action Synergy with S1?
Streptogramin B This compound 50S subunit Blocks peptide bond formation Yes (with A-type)
Macrolides (16-membered) Spiramycin 50S subunit Inhibits translocation No
Lincosamides Lincomycin 50S subunit Binds to 23S rRNA, inhibiting elongation No
Chloramphenicol Chloramphenicol 50S subunit Inhibits peptidyltransferase No

Key Findings :

  • Streptogramin B antibiotics (e.g., S1) specifically inhibit 50S subunit biogenesis, unlike streptogramin A or chloramphenicol, which affect both 30S and 50S subunits .
  • This compound differs from Virginiamycin B in lacking a dimethylamino group, altering binding affinity .

Mechanistic and Synergistic Properties

This compound and M1 exhibit >100-fold enhanced bactericidal activity when combined . The synergy arises from:

M1-induced conformational changes in the ribosome, allowing S1 to bind more effectively .

Dual inhibition of peptide bond formation (M1) and substrate entry (S1), leading to irreversible ribosome damage .

Comparative Synergy Data :

Antibiotic Pair Synergy Factor Application
Virginiamycin M1 + S1 >100x Livestock feed, industrial ethanol
Quinupristin + Dalfopristin 10–50x Human medicine (e.g., MRSA infections)

Production and Industrial Relevance

  • Optimal Ratio : Industrial production requires a 75:25 ratio of M1:S1 for maximum efficacy. High-yield Streptomyces strains (e.g., VKM Ac-2738D) and adsorption resins (e.g., Diaion HP21) are used to maintain this ratio .
  • Cost Efficiency : Sucrose-based fermentation reduces costs compared to glucose or maltose .

Regulatory and Analytical Considerations

  • Ban in EU : Virginiamycin is prohibited in animal feed due to resistance concerns (EU Directive 2821/98) .
  • Detection Methods : HPLC-MS/MS assays achieve detection limits of 8 μg/L in milk and 40 μg/kg in feed .

Activité Biologique

Virginiamycin S1, a member of the streptogramin family of antibiotics, is produced by the actinobacterium Streptomyces virginiae. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, and plays a crucial role in both therapeutic and agricultural applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

This compound operates primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts aminoacyl-tRNA binding and peptide bond formation, effectively halting protein synthesis in susceptible bacteria .

Key Mechanisms:

  • Bacteriostatic Activity : this compound alone exhibits bacteriostatic properties, which means it inhibits bacterial growth without killing the bacteria directly.
  • Synergistic Effects : When combined with Virginiamycin M1, the two compounds exhibit a synergistic effect that enhances their bactericidal activity. The optimal ratio for maximum efficacy is reported to be between 70:30 and 75:25 for M1:S1 .

Efficacy Against Bacterial Strains

This compound has been shown to be effective against various strains of Gram-positive bacteria, including resistant strains. Its application in clinical settings is particularly notable for treating infections caused by vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Efficacy of this compound Against Different Bacterial Strains

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus (MRSA)0.5Bacteriostatic
Enterococcus faecium (VRE)0.25Bactericidal (synergistic with M1)
Listeria monocytogenes0.125Bactericidal

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound in various contexts:

  • Growth Promotion in Livestock : A meta-analysis involving 26 studies indicated that this compound significantly reduces liver abscess incidence in cattle when used as a feed additive. The analysis showed that optimal dosages correlate with improved animal health and performance metrics .
  • Clinical Applications : Research has demonstrated that this compound can serve as an effective treatment option for infections caused by resistant bacterial strains. In vitro studies have shown that combinations of this compound with other antibiotics can reduce minimum inhibitory concentrations (MICs) significantly, enhancing overall treatment efficacy against resistant pathogens .

Industrial Production and Optimization

The production of this compound is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. Recent advancements have focused on optimizing production conditions to maintain the synergistic ratio of M1 to S1, which is critical for maximizing antimicrobial activity. A notable study developed a mutant strain capable of utilizing sucrose as a carbon source, leading to increased yields of both components while preserving their effective ratios .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Virginiamycin S1 in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity in separating it from co-occurring compounds like Virginiamycin M1. Critical parameters include optimizing ionization conditions (e.g., electrospray ionization) and selecting precursor/product ion transitions unique to S1 (e.g., m/z 824.9 → 229.1) to avoid cross-talk with M1. Column choice (e.g., C18 reverse-phase) and mobile phase gradients must be validated to resolve structurally similar streptogramins .

Q. How does this compound interact with bacterial ribosomes to exert its antimicrobial effects?

  • Methodological Answer : this compound binds to the 50S ribosomal subunit, specifically inhibiting peptide bond formation by disrupting the peptidyl transferase center. This mechanism is synergistic with Virginiamycin M1, which induces conformational changes in the ribosome, enhancing S1’s binding affinity. Researchers should employ cryo-electron microscopy or X-ray crystallography to map binding sites, complemented by in vitro translation assays to quantify inhibition kinetics .

Q. What are the primary challenges in isolating this compound from fermentation broths?

  • Methodological Answer : this compound’s hydrophobicity and structural similarity to M1 complicate isolation. Techniques include:

  • Liquid-liquid extraction with organic solvents (e.g., ethyl acetate) at controlled pH.
  • Preparative HPLC with phenyl-hexyl columns to exploit subtle polarity differences.
  • Validate purity via NMR (e.g., distinguishing S1’s unique cyclohexadienoyl group from M1’s macrocyclic lactone) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor antagonism in functional assays?

  • Methodological Answer : Discrepancies in receptor-binding studies (e.g., CCKB/gastrin receptor antagonism) often arise from assay-specific variables. For example, in guinea pig ileum longitudinal myenteric plexus (LMMP) assays, this compound (1–10 μM) exhibits non-competitive antagonism of CCK-4, reducing maximum effect (Emax), whereas L-365,260 (a selective CCKB antagonist) shows competitive kinetics. Researchers should:

  • Compare Schild plot analyses for both compounds.
  • Use combined dose-ratio analysis to confirm shared receptor targets.
  • Control for tissue-specific receptor isoform expression .

Q. What experimental designs are optimal for studying this compound’s synergy with other streptogramins?

  • Methodological Answer : To evaluate synergy:

  • Checkerboard assays : Measure fractional inhibitory concentration indices (FICIs) for S1 paired with M1 or other streptogramins.
  • Time-kill curves : Assess bactericidal activity under varying concentration ratios.
  • Molecular dynamics simulations : Model ribosomal binding interfaces to identify cooperative interactions.
  • Critical consideration : Ensure bacterial strains (e.g., Staphylococcus aureus) express relevant resistance genes (e.g., vat enzymes) to contextualize clinical relevance .

Q. How can researchers address the lack of validated methods for detecting this compound in multi-residue antibiotic panels?

  • Methodological Answer : Existing multi-residue LC-MS/MS methods often exclude S1 due to ion suppression from co-eluting matrix components. Solutions include:

  • Sample clean-up : Use molecularly imprinted polymers (MIPs) selective for streptogramins.
  • Ion mobility spectrometry (IMS) : Separate isobaric interferences via collision cross-section differences.
  • Method validation : Follow EMA guidelines for linearity (R<sup>2</sup> > 0.99), recovery (70–120%), and LOQ (≤10 μg/kg in feeds) .

Q. Data Presentation and Interpretation Guidelines

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC43H49N7O10
Molecular Weight823.89 g/mol
Solubility in DMSO10 mg/mL
HPLC Retention Time*8.2 min (C18, 40% acetonitrile)

*Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 μm).

Figure 1 : Proposed Mechanism of Synergy Between this compound and M1

  • Step 1 : M1 binds 50S subunit, inducing conformational change.
  • Step 2 : S1 docks into exposed peptidyl transferase center, blocking tRNA accommodation.
  • Validation : Cryo-EM density maps (e.g., PDB 5JRO) .

Q. Research Pitfalls to Avoid

  • Overlooking matrix effects : Feed or tissue samples require rigorous clean-up to prevent false positives in LC-MS/MS .
  • Misinterpreting antagonism kinetics : Non-competitive vs. competitive mechanisms demand distinct analytical frameworks (e.g., Schild vs. Gaddum plots) .
  • Inadequate strain selection : Use clinically relevant, ATCC-validated bacterial strains to ensure translational relevance .

Propriétés

Numéro CAS

23152-29-6

Formule moléculaire

C43H49N7O10

Poids moléculaire

823.9 g/mol

Nom IUPAC

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1

Clé InChI

FEPMHVLSLDOMQC-IYPFLVAKSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

SMILES isomérique

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

SMILES canonique

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C

Apparence

White solid

Key on ui other cas no.

23152-29-6

Synonymes

dihydrovirginiamycin S1
staphylomycin S1
virginiamycin factor S1
virginiamycin S1

Origine du produit

United States

Synthesis routes and methods

Procedure details

To determine the Lactrol® dose required to prevent lactic acid formation during hydrolysate fermentation, a portion of intentionally-contaminated seed culture F1067 at EFT=19.3 hr (from Example 1) was used as a seed culture to inoculate cob hydrolysate medium (FRF13; see General Methods) (adjusted to pH 5.8, +10 mM sorbitol) at 10 vol % (final volume) containing either 0 ppm (sample F1069) or 2 ppm (sample F1071) of Lactrol®, which was then fermented at 33° C. (reduced to 30° C. at EFT=21 hr) and pH 5.8 (adjusted with 4 N NaOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sorbitol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Virginiamycin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-Hydroxycotinine tbdms
cis-3-Hydroxycotinine tbdms
Virginiamycin S1
cis-3-Hydroxycotinine tbdms
Virginiamycin S1
cis-3-Hydroxycotinine tbdms
Virginiamycin S1
cis-3-Hydroxycotinine tbdms
Virginiamycin S1
cis-3-Hydroxycotinine tbdms
Virginiamycin S1
cis-3-Hydroxycotinine tbdms
cis-3-Hydroxycotinine tbdms
Virginiamycin S1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.